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Compound of Interest

Compound Name: 4-Methyl-1,3-benzoxazole-2-thiol

Cat. No.: B2667450

Introduction

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound featuring a benzoxazole core, a
scaffold of significant interest in medicinal chemistry and drug development due to its presence
in numerous biologically active molecules. A thorough spectroscopic characterization is
fundamental for the unambiguous identification and quality control of this compound. This
technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methyl-
1,3-benzoxazole-2-thiol using Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). The data presented herein is a consolidated
summary based on published data for closely related isomers and analogous structures,
offering a robust predictive framework for the characterization of the title compound.

Molecular Structure and Physicochemical
Properties

e Chemical Name: 4-Methyl-1,3-benzoxazole-2-thiol

Synonyms: 4-Methyl-2-mercaptobenzoxazole, 2(3H)-Benzoxazolethione, 4-methyl-[1]

Molecular Formula: CsH7NOS[1]

Molecular Weight: 165.21 g/mol [1]

CAS Number: 93794-44-6[1]
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e Physical State: Solid (Predicted)

e Melting Point: 92 °C[1]

Synthesis and Analysis Workflow

The synthesis of 4-Methyl-1,3-benzoxazole-2-thiol is typically achieved by the reaction of 2-
amino-3-methylphenol with carbon disulfide in an alkaline medium. The subsequent
spectroscopic analysis follows a logical workflow to confirm the structure of the synthesized
compound.
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Synthesis and Spectroscopic Analysis Workflow

Spectroscopic Data Tables
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The following tables summarize the predicted and analogous spectroscopic data for 4-Methyl-
1,3-benzoxazole-2-thiol. The data for the isomeric 5-methyl-1,3-benzoxazole-2-thiol is
provided for comparative purposes.

Table 1: *H NMR Spectral Data (Solvent: DMSO-ds)

Predicted Chemical Reported Chemical
Proton Assignment  Shift (8, ppm) for 4-  Shift (6, ppm) for 5-  Multiplicity

Methyl Isomer Methyl Isomer[2]
-SH ~13.8 13.8 Broad Singlet
Ar-H (3H) 7.10 - 7.40 71-74 Multiplet
-CHs ~2.50 2.52 Singlet

Table 2: 13C NMR Spectral Data (Solvent: DMSO-ds)

Predicted Chemical Shift Reported Chemical Shift

Carbon Assignment (6, ppm) for 4-Methyl (6, ppm) for 5-Methyl
Isomer Isomer[2]

C=S (Thione) ~180 Not Reported

C=N ~146 146

Aromatic C 110 - 140 110 - 135

-CHs ~15-20 21

Table 3: FT-IR Spectral Data (KBr Pellet)
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Reported
Expected
. . . Wavenumber
Vibrational Functional Wavenumber .
(cm~?) for 5- Intensity
Mode Group (cm™?) for 4-
Methyl
Methyl Isomer
Isomer[2]
Amide (Thione )
N-H Stretch ~3380 3380 Medium
Tautomer)
C-H Stretch Aromatic 3000 - 3100 - Weak
C-H Stretch Methyl 2850 - 2960 - Weak
] Weak, often
S-H Stretch Thiol Tautomer 2550 - 2600 -
broad or absent
Benzoxazole
C=N Stretch ) ~1615 - Medium
Ring
o Medium to
C=C Stretch Aromatic Ring 1450 - 1600 -
Strong
C-S Stretch Thiol/Thione 600 - 800 - Medium to Weak
Table 4: Mass Spectrometry Data (Electron lonization)
m/z (Expected) lon/Fragment Notes
165 [M]+ Molecular ion
166 [M+1]* Isotope peak for 13C
167 [M+2]+ Isotope peak for 34S
150 [M - CHs]* Loss of a methyl radical
132 [M - SH]* Loss of a sulfhydryl radical
) Fragmentation of the thiazole
121 [C7HsNOJ*

ring
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring *H and 3C NMR spectra.

Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6).

i

Transfer solution to a 5 mm NMR tube.

i

Insert sample into the NMR spectrometer.

i

Lock, tune, and shim the instrument.

N

Acquire *H spectrum (e.g., 16 scans). Acquire 13C{*H} spectrum (e.g., 1024 scans).

>N 7

Process FIDs (Fourier Transform, phase and baseline correction).

i

Calibrate spectra using the solvent residual peak.

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow
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o Sample Preparation: Accurately weigh 5-10 mg of 4-Methyl-1,3-benzoxazole-2-thiol and
dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a
small vial. Transfer the solution to a 5 mm NMR tube.[3]

 Instrumental Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent. Tune the probe for both tH and 13C frequencies. Shim the
magnetic field to obtain a sharp and symmetrical solvent peak.[4]

e 1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain
a good signal-to-noise ratio. A standard 90° pulse sequence is typically used.

e 13C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number
of scans is required due to the low natural abundance of 13C.

o Data Processing: Process the resulting Free Induction Decays (FIDs) by applying a Fourier
Transform. Perform phase and baseline corrections. Calibrate the chemical shifts using the
residual solvent peak as a reference (e.g., DMSO-de at 2.50 ppm for *H and 39.52 ppm for
13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the KBr pellet method for solid samples.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b2667450?utm_src=pdf-body
https://www.uwyo.edu/chemistry/instrumentation/NMR/NMR-basic-operation.html
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2667450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Grind 1-2 mg of sample with 100-200 mg of dry KBr powder in an agate mortar.

:

Transfer the mixture to a pellet die.

:

Press under high pressure (~8-10 tons) to form a transparent pellet.

:

Acquire a background spectrum (air).

:

Place the pellet in the sample holder and acquire the sample spectrum.

:

Process the spectrum (background subtraction, baseline correction).

Click to download full resolution via product page

FT-IR Spectroscopy Experimental Workflow

o Sample Preparation: Weigh 1-2 mg of 4-Methyl-1,3-benzoxazole-2-thiol and 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr).[5][6] Grind the two components together
in an agate mortar to obtain a fine, homogeneous powder.

» Pellet Formation: Transfer the powder to a pellet die and press it in a hydraulic press at 8-10
tons of pressure for several minutes to form a thin, transparent pellet.[7]

o Data Acquisition: Record a background spectrum of the empty sample compartment. Place
the KBr pellet in the sample holder and record the sample spectrum, typically over the range
of 4000-400 cm~1.,

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b2667450?utm_src=pdf-body-img
https://www.benchchem.com/product/b2667450?utm_src=pdf-body
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://www.youtube.com/watch?v=iwQQMF_Gsj8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2667450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Processing: The instrument software will automatically subtract the background
spectrum. Perform a baseline correction if necessary.

Mass Spectrometry (MS)

This protocol outlines the procedure for obtaining an electron ionization mass spectrum.

Dissolve a small amount of sample in a volatile solvent (e.g., methanol).

Introduce the sample into the ion source (e.g., via direct insertion probe or GC).

lonize the sample using a 70 eV electron beam (Electron lonization).

Separate ions in the mass analyzer based on their m/z ratio.

Detect the ions and generate the mass spectrum.

Analyze the spectrum for the molecular ion and fragmentation pattern.

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

o Sample Introduction: Dissolve a small quantity of the compound in a volatile solvent.
Introduce the sample into the mass spectrometer, for example, using a direct insertion probe
or via a gas chromatograph (GC-MS).
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« lonization: lonize the sample using electron ionization (El) at a standard energy of 70 eV.[8]
[9][10] This high energy causes reproducible fragmentation, which is useful for structural
elucidation.

e Mass Analysis and Detection: The resulting ions are accelerated and separated according to
their mass-to-charge (m/z) ratio by the mass analyzer. The detector records the abundance
of each ion.

o Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak
(IM]*7), which confirms the molecular weight. Interpret the fragmentation pattern to
corroborate the proposed structure. The fragmentation of benzoxazoles often involves
characteristic losses of small molecules and radicals from the heterocyclic ring system.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methyl-1,3-benzoxazole-2-
thiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2667450#spectroscopic-analysis-nmr-ir-ms-of-4-
methyl-1-3-benzoxazole-2-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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